
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluoroazetidine with a suitable propanol derivative under specific reaction conditions. The reaction typically requires the use of a strong acid, such as hydrochloric acid, to form the hydrochloride salt of the compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroazetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The propanol group may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride can be compared with other similar compounds, such as:
3-(3,3-Difluoro-1-azetidinyl)-1-propanamine dihydrochloride: This compound has a similar structure but contains an amine group instead of a propanol group.
(3,3-Difluoro-1-azetidinyl)(3-piperidinyl)methanone hydrochloride: This compound features a piperidine ring in place of the propanol group.
(3,3-Difluoro-1-azetidinyl)(1,3-thiazol-4-yl)methanone:
The uniqueness of this compound lies in its specific combination of the difluoroazetidine ring and propanol group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12ClF2NO |
|---|---|
Peso molecular |
187.61 g/mol |
Nombre IUPAC |
3-(3,3-difluoroazetidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)4-9(5-6)2-1-3-10;/h10H,1-5H2;1H |
Clave InChI |
YMGUXIRNNXASDR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CCCO)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


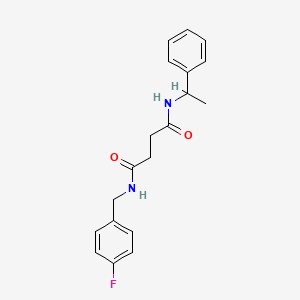

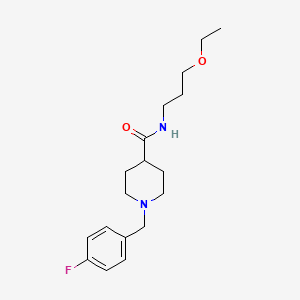
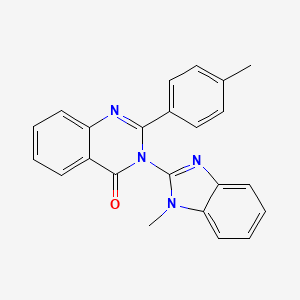
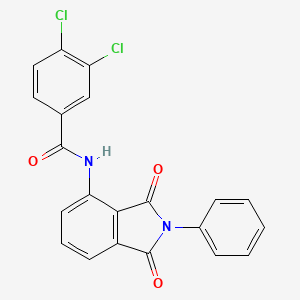
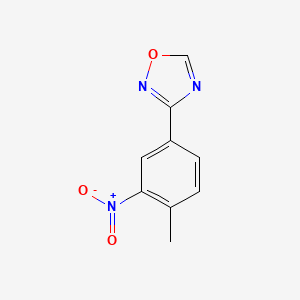

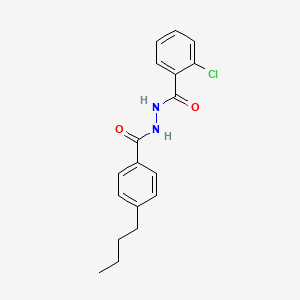
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)
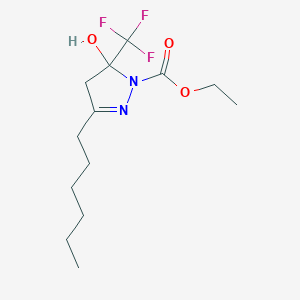


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)
![2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)
